N-{[1,1'-biphenyl]-2-yl}-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide
Description
Properties
IUPAC Name |
2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxo-N-(2-phenylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O4/c32-26(30-14-16-35-17-15-30)19-31-18-23(22-11-5-7-13-25(22)31)27(33)28(34)29-24-12-6-4-10-21(24)20-8-2-1-3-9-20/h1-13,18H,14-17,19H2,(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKWBSUEKNDDDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC=CC=C4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1,1’-biphenyl]-2-yl}-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide typically involves multi-step organic reactions. The process begins with the preparation of the biphenyl and indole intermediates, followed by the introduction of the morpholine ring through nucleophilic substitution reactions. The final step involves the formation of the oxoacetamide linkage under controlled conditions, often using coupling reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[1,1’-biphenyl]-2-yl}-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogens, alkyl groups, or other functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's promising anticancer properties. In vitro experiments have shown that it inhibits the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
Case Study: Human Breast Cancer Cells (MCF-7)
A study involving MCF-7 cells demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability. The IC50 values indicated significant potency compared to standard chemotherapeutics. The mechanism of action involves the activation of caspase pathways, leading to programmed cell death.
Antimicrobial Activity
The compound exhibits antimicrobial properties against a range of pathogens. In vitro assays have revealed its effectiveness against both Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.
Toxicology and Safety Profile
Toxicological evaluations indicate a favorable safety profile for this compound. Acute toxicity studies in animal models have shown no significant adverse effects at therapeutic doses. However, long-term studies are necessary to fully assess chronic toxicity and potential side effects.
Mechanism of Action
The mechanism of action of N-{[1,1’-biphenyl]-2-yl}-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The biphenyl and indole moieties can interact with various enzymes and receptors, modulating their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.
Comparison with Similar Compounds
Substitution at the Indole Nitrogen
- Morpholinoethyl Group (Target Compound): The morpholine ring improves solubility and may modulate receptor binding. For example, E244-0506 (N-[2-(2-methoxyphenyl)ethyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide) shares this group but replaces biphenyl with a 2-methoxyphenethyl chain, reducing molecular weight (C25H27N3O5) .
- Adamantane Substituents : Compounds 4–6 () use adamantane, a bulky lipophilic group, which may enhance membrane permeability but reduce solubility. Yields for adamantane analogs range from 51–66% .
- 4-Chlorobenzyl Group (D-24851) : This substituent in D-24851 () confers tubulin inhibition activity, highlighting the impact of aromatic substituents on biological targets .
Variations in the N-Aryl/Oxy Group
- Biphenyl vs.
- Methyl/Tolyl Groups : VM-3 (2-(N-(2,5-dimethylphenyl)-4'-methyl-biphenyl-2-ylcarboxamido)-2-oxoethyl nitrate) and VM-8 () demonstrate that methyl substituents on the biphenyl ring increase yields (VM-8: 66.89% vs. VM-3: 51.08%) and alter melting points (VM-3: 135–137°C; VM-8: 133–135°C) .
Linker Modifications
- Oxoacetamide vs. Sulfonyl/Sulfanyl Groups : describes a sulfonyl-linked analog (2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)-N-[2-(trifluoromethyl)phenyl]acetamide), where the sulfonyl group increases polarity compared to oxoacetamide . Compounds in and use sulfanyl linkers with quinazolinyl groups, introducing heterocyclic diversity .
Analytical Data
Biological Activity
N-{[1,1'-biphenyl]-2-yl}-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a biphenyl moiety linked to an indole derivative via a morpholine functional group. Its chemical formula is , and it possesses properties typical of small-molecule inhibitors.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Protein Kinases : The compound has been shown to inhibit various protein kinases, which are critical in regulating cell proliferation and survival pathways. In particular, it targets kinases involved in cancer cell signaling pathways, such as DYRK1A and GSK3β .
- Induction of Apoptosis : Studies suggest that this compound can induce apoptosis in cancer cell lines by activating caspase pathways .
- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G2/M phase, which is crucial for preventing the proliferation of cancer cells .
In Vitro Studies
Table 1 summarizes the biological activities observed in various in vitro assays:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Huh7 (Hepatocellular) | 5.6 | Apoptosis induction |
| Caco2 (Colorectal) | 8.0 | Cell cycle arrest |
| MDA-MB 231 (Breast) | 4.5 | Kinase inhibition (DYRK1A) |
| PC3 (Prostate) | 6.3 | Apoptosis and proliferation inhibition |
| HCT116 (Colorectal) | 7.8 | Induction of cell death |
Case Studies
In a recent study involving MDA-MB 231 breast cancer cells, the compound demonstrated a significant reduction in cell viability at concentrations as low as 4.5 µM, suggesting potent anti-cancer properties . Another study highlighted its ability to inhibit tumor growth in xenograft models, indicating its potential for therapeutic application .
Pharmacokinetics
Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics with moderate bioavailability. Further studies are needed to fully characterize its metabolic profile and half-life.
Q & A
Q. What are the key steps for synthesizing N-{[1,1'-biphenyl]-2-yl}-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide?
Synthesis typically involves multi-step organic reactions, including:
- Indole functionalization : Alkylation of the indole nitrogen using 2-(morpholin-4-yl)-2-oxoethyl groups under basic conditions (e.g., Na₂CO₃ in CH₂Cl₂) to form the 1-substituted indole intermediate .
- Oxoacetamide coupling : Reaction of the indole derivative with a biphenyl-containing oxoacetyl chloride via nucleophilic acyl substitution. This step requires anhydrous conditions and catalysts like DMAP to enhance reactivity .
- Purification : Use of column chromatography (silica gel, CH₂Cl₂/MeOH gradients) and recrystallization (ethyl acetate/hexane) to isolate the final product . Note: Reaction progress is monitored via TLC, and purity is confirmed using HPLC (>95% purity threshold) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the substitution pattern on the indole and biphenyl moieties. For example, indole C-3 proton signals appear at δ 7.2–7.6 ppm, while morpholine protons resonate at δ 3.4–3.7 ppm .
- Mass Spectrometry : High-resolution ESI/APCI-MS identifies the molecular ion peak (e.g., m/z 547.2 [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : Used to resolve ambiguities in stereochemistry or confirm solid-state packing interactions, often employing SHELX software for refinement .
Q. What safety protocols are recommended for handling this compound?
Based on analogous compounds:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS H315/H319) .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (GHS H335) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can reaction yields be optimized during the alkylation of the indole nitrogen?
Key parameters include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, CH₃CN) improve solubility of intermediates .
- Base Strength : Strong bases (e.g., K₂CO₃) enhance deprotonation of the indole nitrogen, accelerating alkylation .
- Temperature Control : Reactions performed at 50–60°C balance kinetic efficiency with side-reaction minimization .
- Stoichiometry : A 1.2:1 molar ratio of alkylating agent to indole precursor ensures complete substitution .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound?
- Functional Group Replacement : Synthesize analogs with modified morpholine (e.g., piperazine) or biphenyl groups to assess impact on bioactivity .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like tubulin or kinases .
- Pharmacophore Mapping : Identify critical hydrogen-bonding (amide, morpholine oxygen) and hydrophobic (biphenyl) features using Schrödinger Suite .
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?
- Data Collection : High-resolution (<1.0 Å) X-ray diffraction data collected at low temperature (100 K) reduces thermal motion artifacts .
- Refinement : SHELXL refines anisotropic displacement parameters and validates hydrogen bonding (e.g., N–H···O interactions between amide and morpholine groups) .
- Validation Tools : PLATON or Mercury software checks for missed symmetry or disorder .
Methodological Challenges and Solutions
Q. How to address low solubility in biological assays?
- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility without cytotoxicity .
- Prodrug Design : Introduce phosphate or ester groups at the acetamide moiety for in vivo hydrolysis .
Q. What experimental controls are critical in stability studies?
- Forced Degradation : Expose the compound to heat (40–60°C), light (UV-A), and varying pH (1–13) to identify degradation pathways .
- Analytical Controls : Use USP reference standards and spiked samples in HPLC to validate method accuracy .
Data Contradictions and Interpretation
Q. How to reconcile discrepancies in reported bioactivity across studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
